REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[O:10][CH3:11].[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:12]([O-:14])=[O:13])=[C:4]([Br:9])[C:3]=1[O:10][CH3:11]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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The mixture of conc
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (800 mL×3)
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Type
|
CONCENTRATION
|
Details
|
were concentrated in vacuo to 400 mL, which
|
Type
|
TEMPERATURE
|
Details
|
was cooled under ice bath
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=C1)F)[N+](=O)[O-])Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 234.2 g | |
YIELD: PERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |